2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane
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Overview
Description
2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane is a synthetic organic compound with a complex structure This compound is characterized by the presence of a dioxolane ring, a methoxymethoxy group, and a pent-4-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.
Attachment of the Pent-4-en-1-yl Chain: This can be done through a series of reactions including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Methoxymethyl chloride (MOMCl), triethylamine (TEA)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxane
- 2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxepane
Uniqueness
2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane is unique due to its specific structural features, such as the dioxolane ring and the methoxymethoxy group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
918819-22-4 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[2-(methoxymethoxy)pent-4-enyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H20O4/c1-4-5-10(13-9-12-3)8-11(2)14-6-7-15-11/h4,10H,1,5-9H2,2-3H3 |
InChI Key |
VBDLLBVKTIRHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC(CC=C)OCOC |
Origin of Product |
United States |
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